sodium;6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxylate
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Overview
Description
Preparation Methods
The synthesis of sodium;6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps :
Etherification: The initial step involves the etherification of a suitable precursor.
Hydrazonation: This is followed by hydrazonation to introduce the hydrazine group.
Cyclization: The next step is cyclization to form the pyrrolo[2,1-c][1,2,4]triazole ring.
Reduction: Finally, reduction is carried out to obtain the desired compound.
The overall yield of this process is approximately 39%, and the final product is characterized using techniques such as 1H NMR and ESI-MS/MS .
Chemical Reactions Analysis
Sodium;6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Scientific Research Applications
Sodium;6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxylate has several scientific research applications :
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as a necroptosis inhibitor, which could be useful in studying cell death mechanisms.
Medicine: Due to its inhibitory activity against receptor-interacting protein kinase 1 (RIPK1), it is being explored for therapeutic applications in inflammatory and neurodegenerative diseases.
Industry: The compound’s unique structure makes it a candidate for various industrial applications, including the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of sodium;6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxylate involves its interaction with molecular targets such as receptor-interacting protein kinase 1 (RIPK1). The compound binds to the allosteric pocket of RIPK1, serving as a type III inhibitor. This binding inhibits the kinase activity of RIPK1, thereby preventing necroptosis, a form of programmed cell death .
Comparison with Similar Compounds
Sodium;6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxylate can be compared with other similar compounds, such as:
6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives: These compounds also exhibit necroptosis inhibitory activity but may differ in their potency and selectivity.
Pyrrolo[1,2-a]pyrazine derivatives: These compounds have shown antibacterial, antifungal, and antiviral activities, highlighting the diverse biological activities of pyrrolo-based structures.
The uniqueness of this compound lies in its specific interaction with RIPK1 and its potential therapeutic applications in inflammatory and neurodegenerative diseases .
Properties
Molecular Formula |
C6H6N3NaO2 |
---|---|
Molecular Weight |
175.12 g/mol |
IUPAC Name |
sodium;6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxylate |
InChI |
InChI=1S/C6H7N3O2.Na/c10-6(11)5-8-7-4-2-1-3-9(4)5;/h1-3H2,(H,10,11);/q;+1/p-1 |
InChI Key |
XOKAVQGZHORLEU-UHFFFAOYSA-M |
Canonical SMILES |
C1CC2=NN=C(N2C1)C(=O)[O-].[Na+] |
Origin of Product |
United States |
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